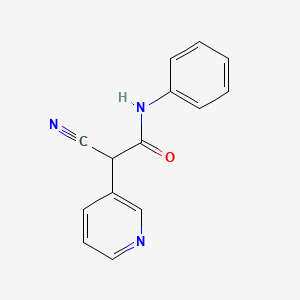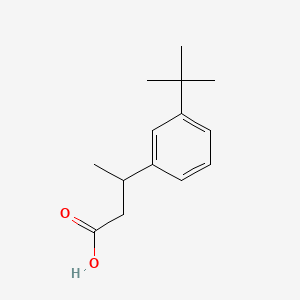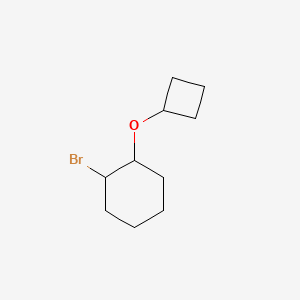
1-Bromo-2-cyclobutoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-cyclobutoxycyclohexane is an organic compound with the molecular formula C10H17BrO. It is a brominated derivative of cyclohexane, where a bromine atom is attached to the first carbon and a cyclobutoxy group is attached to the second carbon of the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-cyclobutoxycyclohexane can be synthesized through a multi-step process involving the bromination of cyclohexane derivatives. One common method involves the bromination of 2-cyclobutoxycyclohexanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-cyclobutoxycyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The cyclobutoxy group can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in solvents such as ethanol or water.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-cyclobutoxycyclohexanol or 2-cyclobutoxycyclohexylamine.
Elimination: Formation of cyclohexene derivatives.
Oxidation: Formation of cyclobutoxycyclohexanone.
Reduction: Formation of cyclobutoxycyclohexane.
Scientific Research Applications
1-Bromo-2-cyclobutoxycyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclobutoxycyclohexane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The cyclobutoxy group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-cyclopentyloxycyclohexane
- 1-Bromo-2-cyclohexyloxycyclohexane
- 1-Bromo-2-methoxycyclohexane
Uniqueness
1-Bromo-2-cyclobutoxycyclohexane is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
1-bromo-2-cyclobutyloxycyclohexane |
InChI |
InChI=1S/C10H17BrO/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h8-10H,1-7H2 |
InChI Key |
VYHVXWVVOFJJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC2CCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


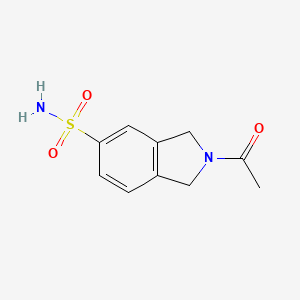
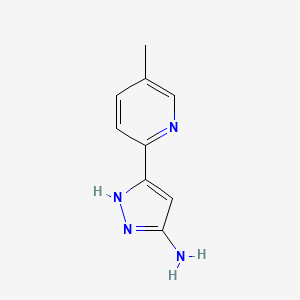
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
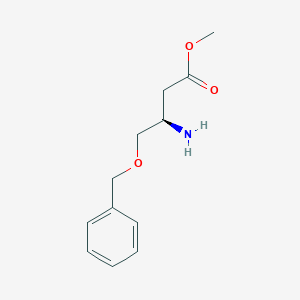
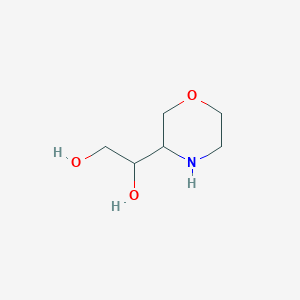
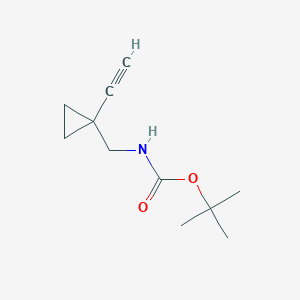
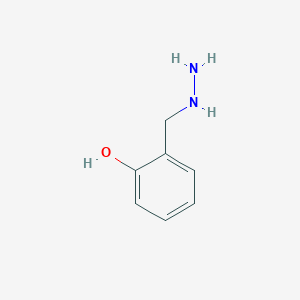
![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)
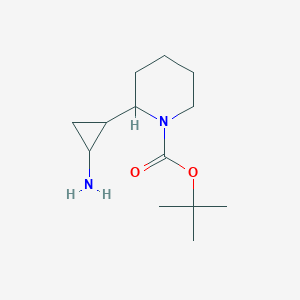
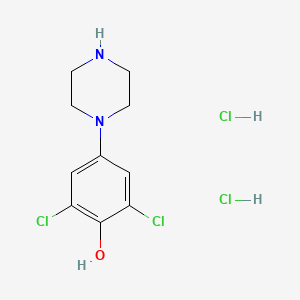
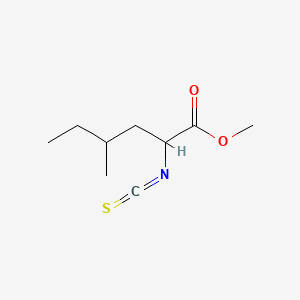
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
